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Compound of Interest

Compound Name: Deschloro Dasatinib

Cat. No.: B569063

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro Dasatinib is a known process impurity of the potent multi-targeted kinase inhibitor,
Dasatinib. While Dasatinib is a well-established therapeutic agent for certain types of leukemia,
information regarding the potential pharmacological effects of its deschloro analog is
conspicuously absent from published scientific literature. This technical guide summarizes the
available information on Deschloro Dasatinib and highlights the current void in understanding
its biological activity.

Chemical Identity

Deschloro Dasatinib is structurally analogous to Dasatinib, with the key difference being the
absence of a chlorine atom on the N-(2-chloro-6-methylphenyl) group. It is identified by the
following:
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Property Value

2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-
Chemical Name methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-
5-carboxamide

Molecular Formula C22H27N702S

CAS Number 1184919-23-0

Current Status: A Pharmacologically Undefined
Entity

Despite its availability as a chemical reference standard from various suppliers for analytical
and quality control purposes, extensive searches of scientific databases and literature reveal
no published studies detailing the pharmacological properties of Deschloro Dasatinib. It is
primarily categorized as a synthetic impurity or a drug intermediate.

There is currently no publicly available data on:

» Kinase Inhibition Profile: The inhibitory activity of Deschloro Dasatinib against BCR-ABL,
Src family kinases, or any other kinase targets of Dasatinib has not been reported.

o Cellular Activity: In vitro studies on cancer cell lines to determine its anti-proliferative or
cytotoxic effects are absent from the literature.

o Mechanism of Action: Without kinase inhibition or cellular data, the mechanism of action of
Deschloro Dasatinib remains entirely unknown.

e Pharmacokinetics and Metabolism: As it is not a known major metabolite of Dasatinib, its
absorption, distribution, metabolism, and excretion (ADME) properties have not been
investigated.

« In Vivo Efficacy and Toxicity: No preclinical or animal studies have been published to assess
the potential therapeutic effects or toxicity profile of Deschloro Dasatinib.
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The Significance of the Chlorine Atom in Dasatinib's
Activity

The chlorine atom in Dasatinib plays a crucial role in its binding affinity and inhibitory potency.
Structure-activity relationship (SAR) studies of Dasatinib and its analogs have demonstrated
that substitutions on the N-phenyl ring significantly influence its interaction with the target
kinases. The absence of this chlorine atom in Deschloro Dasatinib would logically alter its
binding characteristics within the ATP-binding pocket of its target kinases. However, the nature
and extent of this alteration—whether it leads to a loss of activity, a change in selectivity, or a
reduction in potency—has not been experimentally determined.

Logical Relationship: From Parent Compound to
Uncharacterized Impurity

The following diagram illustrates the relationship between Dasatinib and its deschloro impurity,
highlighting the lack of pharmacological data for the latter.
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Relationship between Dasatinib and Deschloro Dasatinib.
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Conclusion and Future Directions

Deschloro Dasatinib remains a pharmacological enigma. While its existence as a synthetic
impurity of Dasatinib is acknowledged, its potential biological effects are completely
uninvestigated in the public domain. For researchers in drug development and medicinal
chemistry, the characterization of such impurities is crucial for a comprehensive understanding
of a drug's safety and efficacy profile.

Future research efforts should be directed towards:

o Synthesis and Purification: Obtaining a pure sample of Deschloro Dasatinib for biological
evaluation.

« In Vitro Kinase Assays: Screening Deschloro Dasatinib against a panel of kinases,
particularly those targeted by Dasatinib, to determine its inhibitory profile and potency.

o Cell-Based Assays: Evaluating its effects on the proliferation and viability of relevant cancer
cell lines.

o Computational Modeling: Performing molecular docking studies to predict its binding mode
and affinity to target kinases compared to Dasatinib.

Until such studies are conducted and published, Deschloro Dasatinib should be considered a
compound with unknown and uncharacterized pharmacological potential. Professionals in the
pharmaceutical industry should be aware of its existence as an impurity and the current lack of
data regarding its biological activity.

 To cite this document: BenchChem. [Deschloro Dasatinib: An Uncharacterized Synthetic
Impurity with Unknown Pharmacological Effects]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b569063#potential-pharmacological-
effects-of-deschloro-dasatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063#potential-pharmacological-effects-of-deschloro-dasatinib
https://www.benchchem.com/product/b569063#potential-pharmacological-effects-of-deschloro-dasatinib
https://www.benchchem.com/product/b569063#potential-pharmacological-effects-of-deschloro-dasatinib
https://www.benchchem.com/product/b569063#potential-pharmacological-effects-of-deschloro-dasatinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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